molecular formula C22H24N2O3 B2366721 N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide CAS No. 1421523-06-9

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide

Cat. No.: B2366721
CAS No.: 1421523-06-9
M. Wt: 364.445
InChI Key: DEZPHKVVTPNDJV-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide is a structurally complex benzamide derivative featuring a spirocyclic chroman-piperidine core. The spiro[chroman-2,4'-piperidine] moiety introduces conformational rigidity, which may enhance binding specificity to biological targets such as enzymes or receptors involved in cancer progression .

Properties

IUPAC Name

N-(2-oxo-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-20(16-23-21(26)18-7-2-1-3-8-18)24-14-12-22(13-15-24)11-10-17-6-4-5-9-19(17)27-22/h1-9H,10-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZPHKVVTPNDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)OC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kabbe Condensation for Spirocycle Formation

The foundational step in synthesizing spiro[chroman-2,4'-piperidine] derivatives involves a thermally driven Kabbe condensation. This reaction combines 2-hydroxyacetophenone with N-Boc piperidone in anhydrous methanol under reflux, catalyzed by pyrrolidine. The mechanism proceeds via enamine intermediate formation, followed by cyclization to yield tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate.

Representative Conditions :

  • Reactants : 2-Hydroxyacetophenone (1.0 eq), N-Boc piperidone (1.0 eq), pyrrolidine (2.0 eq)
  • Solvent : Anhydrous methanol
  • Temperature : Reflux (65–70°C)
  • Duration : 12–16 hours
  • Yield : 80–85%

Post-reaction workup includes concentration under reduced pressure, ethyl acetate extraction, and sequential washing with HCl (1 N), NaOH (1 N), and brine. The crude product is purified via recrystallization from hexane, yielding a crystalline off-white solid.

Boc-Deprotection to Liberate the Free Amine

The tert-butyloxycarbonyl (Boc) protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), affording spiro[chroman-2,4'-piperidin]-4-one as a free amine. This step is critical for subsequent functionalization.

Representative Conditions :

  • Reactant : tert-Butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (1.0 eq)
  • Acid : Trifluoroacetic acid (5.0 eq)
  • Solvent : Dichloromethane
  • Temperature : Room temperature (25°C)
  • Duration : 3 hours
  • Yield : Quantitative (>95%)

The reaction mixture is concentrated, neutralized with NaHCO₃, and extracted with DCM. The organic layer is dried over Na₂SO₄ and evaporated to yield the deprotected amine, which is used directly in subsequent steps.

Benzamide Installation via Nucleophilic Acyl Substitution

Coupling with Benzoyl Chloride

The bromoacetyl intermediate reacts with benzoyl chloride in the presence of TEA, facilitating nucleophilic acyl substitution to form the final benzamide derivative.

Representative Conditions :

  • Reactants : 1'-(2-Bromoacetyl)spiro[chroman-2,4'-piperidin]-4-one (1.0 eq), benzoyl chloride (1.3 eq), TEA (2.0 eq)
  • Solvent : Dichloromethane
  • Temperature : Room temperature (25°C)
  • Duration : 6 hours
  • Yield : 70–75%

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide as a white crystalline solid.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.78 (m, 2H, Ar-H), 7.52–7.45 (m, 3H, Ar-H), 4.12 (s, 2H, COCH₂N), 3.40–3.25 (m, 4H, piperidine-H), 2.70–2.60 (m, 2H, chroman-H), 2.30–2.20 (m, 2H, chroman-H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 190.2 (C=O, ketone), 167.8 (C=O, amide), 134.5–127.3 (Ar-C), 68.1 (spiro-C), 44.3–38.9 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₂H₂₃N₂O₃ [M + H]⁺ : 375.1709
  • Found : 375.1712.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Key Challenges
Kabbe Condensation Pyrrolidine, MeOH, reflux 80–85% Moisture sensitivity; requires anhydrous conditions
Boc-Deprotection TFA/DCM, rt >95% Corrosive reagents; neutralization critical
Acylation Bromoacetyl bromide, TEA, THF 78–82% Exothermic reaction; stoichiometry control
Benzamide Coupling Benzoyl chloride, TEA, DCM 70–75% Competing hydrolysis; purification complexity

Mechanistic Insights and Optimization Opportunities

The Kabbe condensation’s success hinges on enamine stabilization, which is enhanced by pyrrolidine’s secondary amine structure. Substituting pyrrolidine with morpholine or piperazine could modulate reaction rates but may reduce yields due to steric effects.

For the acylation step, replacing bromoacetyl bromide with chloroacetyl chloride decreases reactivity, necessitating higher temperatures (80°C) and prolonged durations (8 hours). Alternatively, microwave-assisted synthesis could reduce reaction times to <1 hour while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(spiro[chroman-2,4’-piperidin]-1’-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their biological activities:

Compound Name / ID Structural Features Biological Activity (IC₅₀ or Mechanism) Reference
Target Compound : N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide Spiro[chroman-2,4'-piperidine], benzamide, oxoethyl linker Presumed anticancer (based on spiro-piperidine derivatives)
Compound 16 (Spiro[chroman-2,4'-piperidin]-4-one derivative) Sulfonyl bridge, spiro[chroman-2,4'-piperidin]-4-one core IC₅₀: 0.31–5.62 μM (MCF-7, A2780, HT-29 cell lines)
Compound 15 (Spiro[chroman-2,4'-piperidin]-4-one derivative) Trimethoxyphenyl substituent Weak activity: IC₅₀: 18.77–47.05 μM
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide 4-Chlorobenzamide, phenylpiperazine substituent Not explicitly reported; likely neuromodulatory
N-({4-(hydroxymethyl)-1-[2-oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide Piperidine-hydroxymethyl, phenylamino group Inhibitor of neuronal T-type Ca²⁺ channels

Key Observations :

  • Spirocyclic Core: The spiro[chroman-2,4'-piperidine] system (as in Compound 16) confers superior anticancer activity compared to non-spiro or less rigid analogues (e.g., Compound 15). The sulfonyl bridge in Compound 16 enhances cytotoxicity, likely due to improved target engagement or metabolic stability .
  • Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) improve potency, while bulky substituents (e.g., trimethoxyphenyl) reduce activity .
  • Linker Flexibility : The oxoethyl linker in the target compound and its analogues balances rigidity and flexibility, enabling optimal interactions with hydrophobic pockets in biological targets .

Biological Activity

N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure that combines a chroman and piperidine moiety, which is critical for its biological activity. The chemical formula is C17H19N1O3C_{17}H_{19}N_{1}O_{3}, and it can be represented as follows:

N 2 oxo 2 spiro chroman 2 4 piperidin 1 yl ethyl benzamide\text{N 2 oxo 2 spiro chroman 2 4 piperidin 1 yl ethyl benzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication.
  • Anticancer Properties : It has been investigated for its potential to inhibit cyclin-dependent kinase 6 (CDK6), which plays a crucial role in cell cycle regulation and is a target in cancer therapy.

Pharmacological Studies

Several studies have reported on the pharmacological effects of this compound:

  • Antimicrobial Studies : Research highlighted its ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for various strains, indicating significant antimicrobial potential.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anticancer Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
    A54925

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. These derivatives were assessed for their biological activity, leading to the identification of more potent analogs with improved selectivity towards cancer cells while minimizing effects on normal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide derivatives?

  • Methodology : The synthesis typically involves multi-step routes, starting with Kabbe condensation to form the spiro[chroman-2,4'-piperidin] core. Subsequent steps include acid chloride coupling with benzamide derivatives under triethylamine catalysis, followed by purification via recrystallization (e.g., ethanol) and characterization using NMR, HRMS, and CHN analysis .
  • Key Challenge : Optimizing reaction conditions (e.g., solvent choice, temperature) to improve yields and purity, particularly for sulfonyl-substituted derivatives like compound 16 .

Q. How is the cytotoxicity of these compounds evaluated in vitro?

  • Methodology : Standard MTT assays are performed on cancer cell lines (e.g., MCF-7, A2780, HT-29). For example, compound 16 showed IC50 values ranging from 0.31 μM (MCF-7) to 5.62 μM (HT-29), while trimethoxy-substituted derivatives (e.g., compound 15) exhibited weaker activity (IC50: 18.77–47.05 μM) .
  • Data Interpretation : Variability in IC50 across cell lines may reflect differences in membrane permeability, target expression, or metabolic activity.

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl bridges) influence apoptotic activity?

  • SAR Insights : Sulfonyl-substituted derivatives (e.g., compound 16) demonstrate superior apoptotic induction compared to carbonyl-bridged analogs. For instance, compound 16 increased early apoptosis in MCF-7 cells by >3-fold after 24 hours, linked to caspase-3 activation and mitochondrial membrane depolarization .
  • Methodological Validation : Annexin V/PI staining, flow cytometry for sub-G1 phase accumulation, and Western blotting for apoptotic markers (e.g., PARP cleavage) are critical for mechanistic confirmation .

Q. What experimental approaches resolve contradictions in cell cycle arrest data?

  • Case Study : Compound 16 induced G2/M arrest in MCF-7 cells but showed no significant phase-specific arrest in HT-29 cells. To address this, combine cell cycle profiling with transcriptomic analysis (e.g., RNA-seq) to identify cell line-specific regulatory pathways .
  • Statistical Consideration : Use triplicate assays and dose-response curves to account for variability.

Q. How can computational modeling guide the optimization of spiro[chroman-piperidin] derivatives?

  • Approach : Molecular docking (e.g., with Bcl-2 or survivin) and QSAR modeling can predict binding affinities and prioritize substituents. For example, sulfonyl groups may enhance hydrophobic interactions with apoptotic targets .
  • Validation : Compare predicted activity with in vitro IC50 values and apoptosis assay results.

Mechanistic and Translational Questions

Q. What techniques confirm target engagement in apoptosis pathways?

  • Methods :

  • Caspase Activation : Fluorometric assays for caspase-3/7, -8, and -8.
  • Mitochondrial Dysfunction : JC-1 staining for ΔΨm collapse.
  • Protein Interaction : Co-immunoprecipitation (e.g., BAX/BCL-2 complexes) .

Q. How does compound 16 overcome multidrug resistance (MDR) in cancer cells?

  • Hypothesis Testing : Evaluate P-glycoprotein (P-gp) inhibition via calcein-AM assays. Compare cytotoxicity in MDR vs. parental cell lines. Preliminary data suggest sulfonyl derivatives may bypass efflux mechanisms due to altered hydrophobicity .

Key Recommendations for Future Research

  • Structural Optimization : Explore hybrid derivatives combining sulfonyl and electron-withdrawing groups to enhance potency.
  • In Vivo Validation : Use xenograft models (e.g., MCF-7-derived tumors) to assess pharmacokinetics and toxicity.
  • Off-Target Profiling : Screen against kinase panels to identify potential secondary targets .

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